

Application Note: LC-MS/MS Workflow for L-Threonine-13C4 Metabolomics

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Compound of Interest		
Compound Name:	L-Threonine-13C4	
Cat. No.:	B15138820	Get Quote

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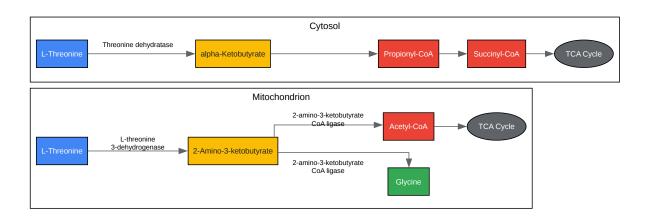
Introduction

L-Threonine is an essential amino acid that plays a crucial role in protein synthesis, collagen production, and the proper functioning of the central nervous system, liver, and immune system. Understanding the metabolic fate of L-Threonine is vital for various fields, including drug development, disease biomarker discovery, and nutritional science. Stable isotope labeling, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a powerful tool for tracing the metabolic pathways of L-Threonine. This application note details a comprehensive workflow for the quantitative analysis of L-Threonine-13C4 and its metabolites in biological matrices.

L-Threonine Metabolic Pathway

L-Threonine is catabolized through two primary pathways: the L-threonine 3-dehydrogenase (TDH) pathway, which leads to the formation of glycine and acetyl-CoA, and the threonine dehydratase (TDH2) pathway, which converts threonine to α -ketobutyrate.[1][2] The resulting metabolites can enter the tricarboxylic acid (TCA) cycle, contributing to cellular energy production.[1]





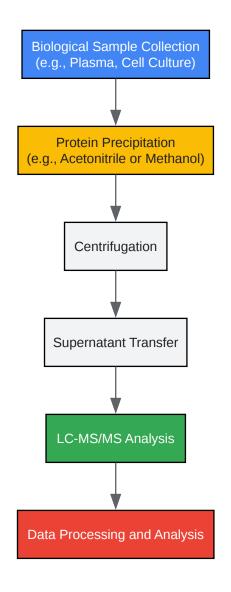
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Figure 1: L-Threonine Metabolic Pathways.

Experimental Workflow

The overall workflow for L-Threonine-¹³C₄ metabolomics analysis involves sample preparation, LC-MS/MS analysis, and data processing.





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Figure 2: General LC-MS/MS Workflow.

Experimental Protocols Sample Preparation (Plasma)

This protocol is adapted for the extraction of amino acids from plasma samples.

Materials:

- Plasma samples
- · Acetonitrile (ACN), LC-MS grade



- Methanol (MeOH), LC-MS grade
- Internal Standard (IS) solution (L-Threonine-¹³C₄,¹⁵N or other suitable labeled amino acid) in water
- Microcentrifuge tubes (1.5 mL)
- Centrifuge

Procedure:

- Thaw plasma samples on ice.
- To 50 μL of plasma in a microcentrifuge tube, add 150 μL of ice-cold ACN containing the internal standard.
- Vortex the mixture for 30 seconds to precipitate proteins.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase.
- Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

UHPLC system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μm)







• Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Gradient:

o 0-1 min: 95% B

1-5 min: 95-50% B

5-6 min: 50% B

o 6.1-8 min: 95% B

• Flow Rate: 0.4 mL/min

• Column Temperature: 40°C

Injection Volume: 5 μL

MS/MS Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

• Desolvation Temperature: 400°C

• Gas Flow Rates: Optimized for the specific instrument.

• MRM Transitions: Multiple Reaction Monitoring (MRM) transitions should be optimized for L-Threonine, L-Threonine-¹³C₄, and expected downstream metabolites. The following are suggested starting points. Note: The MRM transitions for L-Threonine-¹³C₄ are adapted from the known transitions for L-Threonine-¹³C₄, ¹⁵N and should be empirically optimized.



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
L-Threonine	120.1	74.1	15
L-Threonine-13C4	124.1	77.1	15
Glycine	76.0	30.0	17
Glycine- ¹³ C ₂	78.0	31.0	17

Data Presentation

Quantitative data from L-Threonine-¹³C₄ metabolomics studies are typically presented as mass isotopomer distributions (MIDs) for key metabolites. The MIDs represent the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) of a metabolite. The following table is an illustrative example of how such data can be presented.

Table 1: Illustrative Mass Isotopomer Distributions of Threonine and Glycine in Cells Cultured with L-Threonine-13C4

Metabolite	Isotopologue	Fractional Abundance (%) - Control	Fractional Abundance (%) - Treated
Threonine	M+0	99.0 ± 0.5	10.2 ± 1.1
M+1	0.8 ± 0.1	1.5 ± 0.2	
M+2	0.1 ± 0.0	2.3 ± 0.3	
M+3	0.1 ± 0.0	5.8 ± 0.6	
M+4	0.0 ± 0.0	80.2 ± 2.5	
Glycine	M+0	98.5 ± 0.6	65.3 ± 3.2
M+1	1.2 ± 0.1	8.9 ± 0.9	
M+2	0.3 ± 0.0	25.8 ± 2.1	_



Data are presented as mean ± standard deviation for n=3 biological replicates. "Control" represents cells grown in unlabeled media, while "Treated" represents cells grown in media supplemented with L-Threonine-13C4.

Conclusion

This application note provides a comprehensive and detailed workflow for the analysis of L-Threonine-¹³C₄ metabolomics using LC-MS/MS. The provided protocols for sample preparation and LC-MS/MS analysis, along with the illustrative data, offer a solid foundation for researchers to design and execute their own stable isotope tracer studies to investigate the metabolic fate of L-Threonine in various biological systems. The use of a HILIC-based chromatographic method allows for the analysis of the polar native amino acids without the need for derivatization, simplifying the workflow. The quantitative data obtained from such studies can provide valuable insights into metabolic pathways relevant to health and disease.

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References

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- 2. L-Threonine (¹Â³Câ^{PP®™}, 97-99%; Dâ^{PP®™}, 97-99%; ¹â[™]μN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
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